molecular formula C19H19N3O3S2 B4943804 2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate

2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate

Cat. No.: B4943804
M. Wt: 401.5 g/mol
InChI Key: AWJLQUZTRCDAPJ-UHFFFAOYSA-M
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Description

2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include an imidazo[2,1-b][1,3,4]thiadiazole core, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with phenacyl bromide in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate stands out due to its unique structural features, which confer specific biological activities and make it a versatile scaffold for drug development. Its ability to inhibit EGFR tyrosine kinase with high specificity and potency distinguishes it from other similar compounds .

Properties

IUPAC Name

2,7-dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N3S.C7H8O3S/c1-9-13-15-8-11(14(2)12(15)16-9)10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJLQUZTRCDAPJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=NN2C=C([N+](=C2S1)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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